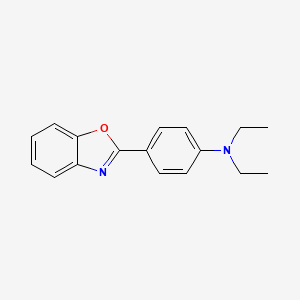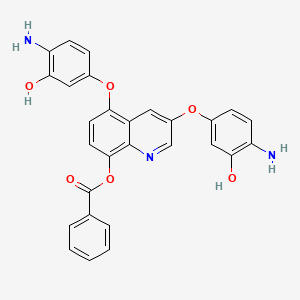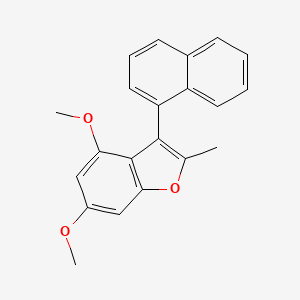![molecular formula C8H4N2 B12899958 Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine CAS No. 297182-36-6](/img/structure/B12899958.png)
Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine is a heterocyclic compound that features a fused ring system combining cyclopropane, cyclopentane, and pyrimidine rings. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cyclopropane derivative with a cyclopentane derivative in the presence of a nitrogen source to form the pyrimidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism by which Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropa[3,4]cyclopenta[1,2-c]pyridine
- Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole
Uniqueness
Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine is unique due to its fused ring system that combines cyclopropane, cyclopentane, and pyrimidine rings. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
Propiedades
Número CAS |
297182-36-6 |
|---|---|
Fórmula molecular |
C8H4N2 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
7,9-diazatricyclo[4.4.0.02,4]deca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C8H4N2/c1-5-2-8-7(6(1)5)3-9-4-10-8/h1-4H |
Clave InChI |
SUXFIPPTAHNFAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C1=C3C=NC=NC3=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R)-1-(1-Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12899885.png)
![Benzo[d]oxazol-2-yl(phenyl)methyl dimethylcarbamate](/img/structure/B12899892.png)

![diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12899896.png)
![8(5H)-Quinolinone, 7-chloro-5-[[4-(diethylamino)-2-methylphenyl]imino]-, (5Z)-](/img/structure/B12899899.png)
![2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide](/img/structure/B12899912.png)




![1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[(2,2-diphenylethyl)amino]ethan-1-one](/img/structure/B12899963.png)
![8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12899964.png)
![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)
